Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with a suitable thiazole derivative under acidic or basic conditions. The reaction is followed by esterification and cyclization steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chlorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 2-(2-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo[3,2-a]pyrimidine core. The presence of various substituents such as fluorobenzylidene and methoxycarbonyl groups contributes to its chemical reactivity and biological efficacy. The molecular formula can be represented as C21H20FN3O4S.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
- Cervical Adenocarcinoma (M-HeLa) : Compounds in this class have shown high efficiency against M-HeLa cells, with some derivatives exhibiting IC50 values significantly lower than reference drugs like Sorafenib .
- Prostate Adenocarcinoma (PC3) : Moderate activity has been observed against PC3 cell lines, suggesting a potential role in prostate cancer treatment .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. In vitro studies indicate moderate antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
Anti-inflammatory and Analgesic Effects
Some derivatives of thiazolo[3,2-a]pyrimidines have been investigated for anti-inflammatory and analgesic properties. These compounds may inhibit pathways involved in inflammation, providing a basis for their use in treating conditions characterized by excessive inflammatory responses .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Many thiazolo[3,2-a]pyrimidines act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission and is a target for Alzheimer's disease therapy .
- Cell Cycle Interference : Compounds may induce apoptosis in cancer cells by disrupting the cell cycle through various signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes with thiazole derivatives.
- Cyclization : Subsequent cyclization reactions lead to the formation of the thiazolo-pyrimidine core.
Case Studies
Several case studies illustrate the biological efficacy of thiazolo[3,2-a]pyrimidines:
- Study on Antitumor Effects : A comparative study demonstrated that certain derivatives exhibited cytotoxicity against M-HeLa cells that was two times higher than that of standard chemotherapeutic agents like Sorafenib .
- Antimicrobial Testing : In another study, various thiazolo-pyrimidine derivatives were screened for antimicrobial activity against multiple strains of bacteria, revealing promising results that warrant further investigation into their clinical applications .
Properties
CAS No. |
609795-93-9 |
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Molecular Formula |
C25H21FN2O5S |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-fluorophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21FN2O5S/c1-4-33-24(31)20-14(2)27-25-28(21(20)15-9-11-16(12-10-15)23(30)32-3)22(29)19(34-25)13-17-7-5-6-8-18(17)26/h5-13,21H,4H2,1-3H3/b19-13+ |
InChI Key |
MRPDZLSJQJKXOG-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C\C4=CC=CC=C4F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=CC=C4F)S2)C |
Origin of Product |
United States |
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